N-(3-Chlorobenzyl)ethanamine
Overview
Description
N-(3-Chlorobenzyl)ethanamine is a chemical compound with the molecular formula C9H12ClN . It has a molecular weight of 169.65 g/mol . The compound is typically a colorless to light yellow liquid or white to light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12ClN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
. The compound’s structure includes a benzene ring substituted with a chlorine atom and an ethanamine group . Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.65 g/mol . It has a computed XLogP3 value of 2.6, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 3 . The compound’s exact mass and monoisotopic mass are both 169.0658271 g/mol . Its topological polar surface area is 12 Ų .Scientific Research Applications
Synthesis and Chemical Applications
- Synthetic Route Development : A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, highlights the potential for developing efficient and economical synthetic methods for similar compounds like N-(3-Chlorobenzyl)ethanamine (Xiaoxia Luo et al., 2008).
Biological and Medicinal Research
- Biocide Applications : The compound 2-(Decylthio)ethanamine hydrochloride, which shares a structural similarity with this compound, is used as a multifunctional biocide in various cooling water systems, showing efficacy against bacteria, fungi, and algae (R. W. Walter & L. M. Cooke, 1997).
Materials Science and Engineering
- Ligand Synthesis for Complex Formation : The synthesis of ligands such as N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine demonstrates the use of ethanamine derivatives in creating complex compounds for various applications in materials science (J. Canary et al., 1998).
Environmental and Analytical Chemistry
- Corrosion Inhibition : Compounds like 2-(Decyithio)ethanamine hydrochloride are also noted for their corrosion inhibition properties, an important aspect in industrial maintenance and environmental protection (R. W. Walter & L. M. Cooke, 1997).
Safety and Hazards
N-(3-Chlorobenzyl)ethanamine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse mouth) .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDVRWXQCOMYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192419 | |
Record name | Benzenemethanamine, 3-chloro-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39180-82-0 | |
Record name | Benzenemethanamine, 3-chloro-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039180820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-chloro-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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